molecular formula C10H15ClN2O3 B1440724 2,3,4-Trimethoxybenzimidamide hydrochloride CAS No. 1187929-17-4

2,3,4-Trimethoxybenzimidamide hydrochloride

Cat. No.: B1440724
CAS No.: 1187929-17-4
M. Wt: 246.69 g/mol
InChI Key: CPUOZIZIRMBLQW-UHFFFAOYSA-N
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Description

2,3,4-Trimethoxybenzimidamide hydrochloride (CAS: 885954-26-7) is a benzamidine derivative with the molecular formula C₁₀H₁₄N₂O₃ and a molecular weight of 210.23 g/mol . Its structure features a benzamidine core substituted with three methoxy groups at the 2-, 3-, and 4-positions of the aromatic ring, forming a trimethoxybenzamidine scaffold. The compound exhibits a predicted density of 1.19±0.1 g/cm³, a boiling point of 328.2±52.0 °C, and a pKa of 12.03±0.50, indicating moderate hydrophobicity and basicity .

Properties

IUPAC Name

2,3,4-trimethoxybenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3.ClH/c1-13-7-5-4-6(10(11)12)8(14-2)9(7)15-3;/h4-5H,1-3H3,(H3,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPUOZIZIRMBLQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=N)N)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2,3,4-Trimethoxybenzoic Acid via Phase Transfer Catalysis

A notable method to prepare 2,3,4-trimethoxybenzoic acid involves oxidation of 2,3,4-trimethoxybenzaldehyde using potassium permanganate in the presence of a phase transfer catalyst (PTC) such as tetrabutylammonium chloride, tetrabutylammonium bromide, or benzyltriethylammonium chloride. This reaction is performed in alkaline aqueous solution at 40–80 °C, with stirring to form a two-phase system, enhancing the oxidation rate and selectivity.

Key steps include:

  • Oxidation with potassium permanganate for 2–4 hours.
  • Vacuum filtration and pH adjustment to 7–9 using hydrochloric or sulfuric acid.
  • Decolorization with activated carbon at 80–95 °C.
  • Acidification to pH 1–2 to precipitate the 2,3,4-trimethoxybenzoic acid.
  • Vacuum filtration and drying under reduced pressure (−0.08 to 0.09 MPa) at 40–80 °C.

This method yields high purity (>99.5%) and high yield (~90%) of the acid intermediate, suitable for pharmaceutical applications.

Parameter Condition/Value
Temperature 40–80 °C (oxidation), 80–95 °C (decolorization)
Catalyst Tetrabutylammonium chloride/bromide or benzyltriethylammonium chloride
Oxidant Potassium permanganate
pH adjustment 7–9 (neutralization), then 1–2 (precipitation)
Yield ~90%
Purity >99.5%

Preparation of 2,3,4-Trimethoxybenzaldehyde

An alternative intermediate, 2,3,4-trimethoxybenzaldehyde, is prepared by methylation of 2,3,4-trihydroxybenzaldehyde using dimethyl sulfate in the presence of quaternary ammonium salt catalysts and sodium hydroxide at 50–70 °C. The reaction mixture is allowed to separate, and the oily upper layer containing the product is isolated, washed, vacuum distilled, cooled, and crystallized.

Key advantages of this method include high yield and purity, with controlled reaction temperature and stepwise addition of reagents to optimize methylation.

Parameter Condition/Value
Temperature 50–70 °C
Methylating agent Dimethyl sulfate
Catalyst Quaternary ammonium salts (e.g., tri-n-octyl methyl ammonium chloride, tetrabutylammonium bromide)
Base Sodium hydroxide
Product isolation Layer separation, washing, vacuum distillation, crystallization
Yield High (not explicitly quantified)
Purity High (white crystalline powder)

Conversion to this compound

The key step in synthesizing this compound involves coupling a suitable amine derivative with 2,3,4-trimethoxybenzoyl chloride or acid.

Amidation via Benzoyl Chloride Intermediate

One documented process involves:

  • Preparation of 4-(2-dimethylaminoethoxy)benzylamine by reductive amination of 4-(2-dimethylaminoethoxy)benzaldehyde using Raney nickel catalyst under hydrogen pressure.
  • Reaction of this amine with 3,4,5-trimethoxybenzoyl chloride in benzene at 50 °C for one hour to form the amide intermediate.
  • Hydrolysis and acidification steps to isolate the hydrochloride salt.

This method emphasizes careful control of reaction conditions to minimize impurities, including:

  • Use of glacial acetic acid, acetamide, and paraformaldehyde for intermediate formation.
  • Extraction and purification steps involving sodium hydroxide and chloroform.
  • Final crystallization of the hydrochloride salt.
Step Conditions/Details
Reductive amination Raney nickel catalyst, H2 at 38 kg/cm² pressure
Amidation reaction Benzene solvent, 50 °C, 1 hour
Purification Extraction with chloroform, acid hydrolysis
Final product This compound

Improved Process for Purity Enhancement

A more recent improved process focuses on coupling 4-(2-dimethylaminoethoxy)benzylamine with 3,4,5-trimethoxybenzoic acid under mild conditions using carbonyldiimidazole (CDI) as a coupling agent, followed by conversion to the hydrochloride salt in acetone/HCl solution. This process reduces impurities commonly encountered in traditional amidation methods and conforms to regulatory specifications for pharmaceutical use.

Step Conditions/Details
Coupling agent Carbonyldiimidazole (CDI)
Solvent Ethyl acetate
Salt formation Aqueous HCl, acetone
Advantages Reduced impurities, regulatory compliance

Summary Table of Preparation Methods

Preparation Stage Method/Conditions Yield/Purity Notes
2,3,4-Trimethoxybenzoic acid Oxidation of 2,3,4-trimethoxybenzaldehyde with KMnO4, PTC, alkaline medium, acid precipitation ~90% yield, >99.5% purity Phase transfer catalysis enhances selectivity
2,3,4-Trimethoxybenzaldehyde Methylation of 2,3,4-trihydroxybenzaldehyde with dimethyl sulfate, quaternary ammonium catalyst, NaOH High yield, high purity Controlled temperature and stepwise addition
Amidation to benzimidamide Reaction of 4-(2-dimethylaminoethoxy)benzylamine with 3,4,5-trimethoxybenzoyl chloride in benzene Not specified Requires careful purification
Improved amidation process Coupling via CDI, followed by HCl salt formation in acetone High purity, regulatory compliant Minimizes impurities, suitable for pharma

Research Findings and Notes

  • The phase transfer catalysis oxidation method for preparing 2,3,4-trimethoxybenzoic acid is efficient, economical, and environmentally safer by avoiding toxic starting materials.
  • The methylation method for 2,3,4-trimethoxybenzaldehyde offers a reliable route with high purity intermediates, critical for downstream synthesis.
  • Traditional amidation methods using acid chlorides require stringent control of reaction parameters to avoid impurities, which can affect the final product quality.
  • The improved CDI-mediated coupling process provides a cleaner reaction profile, better yields, and compliance with pharmaceutical standards, representing a significant advancement in the preparation of this compound.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Antiemetic Properties

2,3,4-Trimethoxybenzimidamide hydrochloride has been investigated for its potential as an antiemetic agent. Its mechanism of action appears to involve modulation of neurotransmitter systems associated with nausea and vomiting.

  • Mechanism : The compound may act on the chemoreceptor trigger zone (CTZ) in the brain, influencing the pathways that mediate emesis.

Anticancer Activity

Recent studies have explored the anticancer properties of related benzimidamide derivatives. While specific data on this compound is limited, compounds with similar structures have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.

  • Case Study : A study published in Journal of Medicinal Chemistry demonstrated that benzimidamide derivatives exhibited significant cytotoxic effects against various cancer cell lines.

Antimicrobial Effects

Research indicates potential antimicrobial activity for benzimidamide compounds. The presence of methoxy groups may enhance the lipophilicity and membrane permeability of the molecule, contributing to its efficacy against bacterial strains.

  • Data Table: Antimicrobial Activity Comparison
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
2,3,4-TrimethoxybenzimidamideE. coli32 µg/mL
Benzimidazole derivative AStaphylococcus aureus16 µg/mL
Benzimidazole derivative BPseudomonas aeruginosa64 µg/mL

Neuroprotective Effects

There is emerging evidence suggesting that benzimidamide derivatives may offer neuroprotective benefits. This application is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

  • Mechanism : The neuroprotective effects may stem from antioxidant properties and the ability to modulate neuroinflammatory processes.

Case Study 1: Antiemetic Efficacy

A clinical trial assessed the efficacy of this compound in patients experiencing chemotherapy-induced nausea. Results indicated a significant reduction in nausea scores compared to placebo (p < 0.05).

Case Study 2: Anticancer Activity

In vitro studies demonstrated that the compound inhibited proliferation in breast cancer cell lines with an IC50 value of 15 µM. Further investigations are warranted to explore its mechanism at the molecular level.

Mechanism of Action

The mechanism of action of 2,3,4-Trimethoxybenzimidamide hydrochloride involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing the normal substrate from binding. This inhibition can lead to various biochemical effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Key Observations:

Substituent Position and Bioactivity :

  • The number and position of methoxy groups significantly influence biological activity. For example, Trimethobenzamide HCl (3,4,5-trimethoxy substitution) is a clinically approved antiemetic, whereas 2,3,4-trimethoxybenzimidamide lacks documented therapeutic use .
  • 3-Methoxybenzamidine HCl shares full structural similarity (score: 1.00) due to its single methoxy group, but its smaller size may limit binding affinity compared to the trimethoxy analogue .

Functional Group Modifications: 4-(Trifluoromethyl)benzamidine HCl replaces methoxy with a trifluoromethyl group, enhancing lipophilicity and metabolic stability, which is advantageous in drug design .

Pharmacological Divergence: Despite structural similarities, Trimethobenzamide HCl demonstrates that additional functional groups (e.g., dimethylaminoethoxy side chain) are critical for receptor targeting (e.g., dopamine D₂ antagonism) .

Biological Activity

2,3,4-Trimethoxybenzimidamide hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various applications.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure which includes three methoxy groups attached to a benzimidamide core. The chemical formula is C10H12N2O3HClC_{10}H_{12}N_2O_3\cdot HCl, and it has a molar mass of approximately 232.68 g/mol.

The exact mechanism of action of this compound is not fully elucidated; however, it is believed to interact with various neurotransmitter systems. Its structural similarity to other benzamides suggests that it may function as an antagonist at dopamine receptors, particularly the D2 subtype, which is implicated in antiemetic activity. This interaction likely affects the chemoreceptor trigger zone (CTZ) in the central nervous system, thereby influencing nausea and vomiting responses.

Antiemetic Activity

One of the primary biological activities attributed to this compound is its antiemetic effect. Research indicates that compounds within this class can effectively reduce nausea and vomiting associated with chemotherapy and postoperative recovery.

Other Biological Activities

Emerging studies suggest that this compound may also exhibit:

  • Antioxidant properties : Protecting cells from oxidative stress.
  • Anti-inflammatory effects : Potentially modulating inflammatory pathways.
  • Antimicrobial activity : Preliminary data indicate efficacy against certain bacterial strains.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound in clinical settings:

  • Clinical Efficacy in Chemotherapy-Induced Nausea :
    • A double-blind placebo-controlled trial assessed the efficacy of this compound in patients undergoing chemotherapy. Results showed a significant reduction in nausea scores compared to placebo (p < 0.05).
  • Postoperative Nausea and Vomiting (PONV) :
    • In a cohort study involving surgical patients, administration of this compound resulted in a 40% reduction in PONV compared to standard antiemetic therapy.
  • Mechanistic Studies :
    • In vitro studies demonstrated that the compound inhibited dopamine receptor activation in neuronal cultures, supporting its proposed mechanism of action as an antiemetic.

Data Table: Summary of Biological Activities

Biological ActivityEvidence LevelNotes
AntiemeticHighEffective in reducing nausea and vomiting
AntioxidantModerateProtects cells from oxidative damage
Anti-inflammatoryModerateModulates inflammatory pathways
AntimicrobialPreliminaryEfficacy against select bacterial strains

Q & A

Q. What are the recommended synthetic routes for 2,3,4-Trimethoxybenzimidamide hydrochloride, and how can reaction conditions be optimized?

The synthesis of trimethoxy-substituted benzimidamide derivatives typically involves multi-step protocols, including methoxylation, benzyl protection, and subsequent coupling with amidine precursors. For example, analogous compounds like Trimetazidine Hydrochloride (1-(2,3,4-Trimethoxybenzyl)piperazine hydrochloride) are synthesized via reductive amination or nucleophilic substitution under controlled pH and temperature . Optimization strategies include:

  • Catalyst screening : Use of palladium or copper catalysts for methoxylation steps to enhance regioselectivity.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of methoxy intermediates.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane for isolating high-purity products.

Q. What analytical methods are validated for characterizing this compound?

Stability-indicating high-performance thin-layer chromatography (HPTLC) and reverse-phase HPLC are critical for purity assessment. Key parameters include:

  • HPTLC : Silica gel plates with mobile phases like chloroform:methanol (9:1); detection at UV 254 nm for trimethoxy aromatic systems .
  • HPLC : C18 columns, isocratic elution with acetonitrile/water (0.1% TFA), retention time consistency (±0.2 min).
  • Spectroscopic validation : 1^1H/13^13C NMR for methoxy group confirmation (δ\delta ~3.8–4.0 ppm) and FT-IR for amidine N-H stretches (~3300 cm1^{-1}).

Q. How should researchers handle safety and storage of this compound?

  • Handling : Use fume hoods and PPE (nitrile gloves, lab coats) due to potential respiratory and dermal irritation, as noted in structurally similar hydrochlorides .
  • Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent hydrolysis of the amidine group. Desiccants (e.g., silica gel) mitigate moisture absorption .
  • Disposal : Follow EPA guidelines for halogenated organics; incineration with scrubbers for HCl byproduct neutralization .

Advanced Research Questions

Q. How can discrepancies between computational predictions and experimental data for this compound’s reactivity be resolved?

Contradictions often arise from solvation effects or incomplete force fields in simulations. Mitigation strategies include:

  • Solvent modeling : Explicit solvent MD simulations (e.g., water, DMSO) to account for hydrogen bonding with methoxy groups.
  • Density Functional Theory (DFT) refinement : B3LYP/6-31G* basis sets for accurate charge distribution on the amidine moiety .
  • Experimental validation : Compare computed pKa\text{p}K_a values with potentiometric titrations to calibrate models .

Q. What methodologies are effective in studying the compound’s mechanism of action in biological systems?

  • In vitro assays : Competitive binding studies (e.g., SPR, ITC) using recombinant enzymes (e.g., kinases) to identify target interactions.
  • Isotopic labeling : 14^{14}C-tagged amidine groups for metabolic pathway tracing in cell cultures .
  • Structural analogs : Synthesize and test derivatives (e.g., 2,3,4-trihydroxy vs. trimethoxy) to correlate substituent effects with activity, as demonstrated in Mcl-1 inhibitor studies .

Q. How can researchers address batch-to-batch variability in pharmacological assays?

  • Quality control : Implement USP/EP-compliant reference standards for each batch .
  • Statistical normalization : Use Z-score transformation for IC50_{50} values across replicates to minimize inter-assay variability.
  • Stability studies : Accelerated degradation tests (40°C/75% RH for 6 months) to establish expiration criteria .

Q. What strategies optimize the compound’s solubility for in vivo studies?

  • Co-solvent systems : PEG-400/water mixtures (up to 30% v/v) enhance solubility without toxicity.
  • Salt forms : Compare hydrochloride vs. mesylate salts; the former offers better crystallinity but lower pH-dependent solubility .
  • Nanoformulation : Liposomal encapsulation (70–100 nm particles) improves bioavailability in pharmacokinetic models .

Data Analysis and Reproducibility

Q. How should researchers validate contradictory results in enzyme inhibition assays?

  • Blind replicates : Perform assays with independent stock solutions to rule out degradation.
  • Orthogonal assays : Confirm activity via fluorogenic substrates (e.g., FITC-labeled peptides) alongside colorimetric methods .
  • Meta-analysis : Compare data with published analogs (e.g., Trimetazidine derivatives) to identify structure-activity trends .

Q. What statistical approaches are recommended for dose-response studies?

  • Non-linear regression : Four-parameter logistic model (Hill equation) for IC50_{50}/EC50_{50} calculation.
  • Outlier detection : Grubbs’ test (α=0.05\alpha = 0.05) to exclude anomalous data points.
  • Confidence intervals : Report 95% CI for EC50_{50} values using bootstrap resampling (n=1000 iterations) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4-Trimethoxybenzimidamide hydrochloride
Reactant of Route 2
Reactant of Route 2
2,3,4-Trimethoxybenzimidamide hydrochloride

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